Yttrium nitrate

Description

Properties

CAS No. |

10361-93-0 |

|---|---|

Molecular Formula |

HNO3Y |

Molecular Weight |

151.919 g/mol |

IUPAC Name |

nitric acid;yttrium |

InChI |

InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

DAHVGXJQRTYNST-UHFFFAOYSA-N |

SMILES |

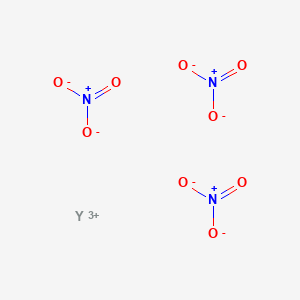

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Y] |

Other CAS No. |

10361-93-0 |

physical_description |

Liquid |

Pictograms |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

yttrium nitrate chemical formula and CAS number

This technical guide provides a comprehensive overview of yttrium nitrate (B79036), including its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Core Chemical Identifiers

Yttrium nitrate is an inorganic compound that is most commonly available in its hexahydrate form. It serves as a highly water-soluble crystalline source of yttrium for various applications.[1]

| Identifier | Anhydrous this compound | Yttrium (III) Nitrate Hexahydrate |

| Chemical Formula | Y(NO₃)₃[2] | Y(NO₃)₃ · 6H₂O[1][3] |

| CAS Number | 10361-93-0[2] | 13494-98-9[1][2][3] |

| Molar Mass | 274.93 g/mol [2] | 383.01 g/mol [3] |

| Appearance | Colorless crystals[2] | White crystalline granular solid[4] |

| Solubility | Soluble in water[2] | Highly soluble in water and polar solvents like ethanol (B145695).[4][5][6] |

Synthesis and Properties

This compound is typically synthesized by dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃), followed by crystallization.[2][5] The reaction is as follows:

Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O[2]

The resulting this compound hexahydrate loses its water of crystallization upon heating.[2] Further heating leads to thermal decomposition, forming basic this compound (YONO₃) and ultimately yielding yttrium oxide (Y₂O₃) at around 600°C.[2] As an inorganic salt, it acts as an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[1][7]

Applications in Research and Development

This compound is a critical precursor and reagent in numerous advanced applications, particularly in materials science and has emerging roles in drug delivery.

-

Precursor for Advanced Materials: It is a primary source of Y³⁺ ions for synthesizing a wide range of yttrium-containing materials. This includes the production of yttrium oxide (Y₂O₃) nanoparticles, which are used in high-performance ceramics, thermal barrier coatings, and as phosphors in LEDs and displays.[4][8] It is also used to create yttrium-aluminum garnet (YAG) and high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO).[4][9]

-

Catalysis: this compound is employed as a catalyst or catalyst precursor in various chemical processes, including organic synthesis and polymerization, where it can enhance reaction efficiency.[4][5]

-

Drug Delivery: Recent research has explored the use of this compound in synthesizing yttrium-doped zinc oxide (Y-ZnO) nanoparticles.[10] These nanoformulations are being investigated for pH-responsive drug delivery systems, for example, in the targeted release of anticancer drugs like 5-fluorouracil.[10] The doping with yttrium can modify the material's properties to enhance its therapeutic effects.[10]

Experimental Protocols

Detailed methodologies for the synthesis of nanomaterials using this compound are crucial for reproducible research. Below are summaries of common experimental protocols.

This method is valued for its simplicity and scalability.[8]

-

Precursor Solution Preparation: Dissolve a calculated amount of this compound hexahydrate (Y(NO₃)₃·6H₂O) in deionized water to achieve the desired concentration.[11]

-

Precipitation: While vigorously stirring the this compound solution, slowly add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or ammonium oxalate, until the pH reaches a target level (e.g., 10.5 for NH₄OH).[8][11] This causes the formation of a white precipitate of yttrium hydroxide or yttrium oxalate.[11]

-

Aging: Continue stirring the mixture for 1-4 hours to allow the precipitate to age.[11]

-

Washing: Separate the precipitate via centrifugation or filtration. Wash it multiple times with deionized water and then with ethanol to remove residual ions.[8][11]

-

Drying: Dry the washed precipitate in an oven, typically at around 80°C.[11]

-

Calcination: Calcine the dried powder in a furnace at temperatures ranging from 600-900°C for 2-4 hours to decompose the precursor and form crystalline Y₂O₃ nanoparticles.[11]

This protocol is used for creating doped nanoparticles for applications such as drug delivery.[10]

-

Precursor Preparation: Prepare separate solutions of zinc acetate (B1210297) and sodium hydroxide (NaOH) in ethanol.[10]

-

Gel Formation: While stirring, add the NaOH solution dropwise to the zinc acetate solution to lower the pH to 5, resulting in a gel network.[10]

-

Doping: Prepare a solution of this compound in ethanol. Add this solution to the zinc-based gel to incorporate yttrium at the desired weight percentage (e.g., 5, 10, or 15 wt%). Stir for two hours.[10]

-

Isolation and Washing: Isolate the particles by centrifugation, followed by rinsing with ethanol and deionized water.[10]

-

Aging and Drying: Age the samples for 24 hours at 120°C and subsequently dry them in an oven.[10]

Quantitative Data on Nanoparticle Synthesis

The parameters of the synthesis protocol significantly impact the properties of the resulting nanoparticles. The tables below summarize data from a study on the hydrothermal synthesis of Y₂O₃ nanoparticles using this compound.[11]

Table 1: Effect of Calcination Temperature on Y₂O₃ Nanoparticle Size [11]

| Calcination Temperature (°C) | Average Particle Size (nm) |

| 500 | 17.13 |

| 700 | 24.1 |

| 1000 | 30.3 |

Table 2: Effect of Y(NO₃)₃ Precursor Concentration on Y₂O₃ Nanoparticle Size [11]

| Precursor Concentration (M) | Average Crystallite Size (nm) |

| 0.1 | 34 |

| 0.2 | 38 |

| 0.3 | 52 |

| 0.4 | 58 |

Visualized Experimental Workflow

The following diagram illustrates the key stages in the co-precipitation synthesis of yttrium oxide nanoparticles from this compound.

Caption: Workflow for Y₂O₃ nanoparticle synthesis via co-precipitation.

References

- 1. americanelements.com [americanelements.com]

- 2. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. zegmetal.com [zegmetal.com]

- 5. honrel.com [honrel.com]

- 6. aemree.com [aemree.com]

- 7. This compound, 99.9%, 50% Solution, 500 ML | Labscoop [labscoop.com]

- 8. benchchem.com [benchchem.com]

- 9. Yttrium: Properties and Applications [stanfordmaterials.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Yttrium Nitrate Hexahydrate from Yttria

Executive Summary: This whitepaper provides a comprehensive technical guide for the synthesis of high-purity yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) from yttrium oxide (Y₂O₃). Yttrium nitrate is a critical precursor material for the synthesis of advanced materials, including yttrium oxide nanoparticles, which are of significant interest in biomedical research and drug development for applications such as bioimaging, cancer therapy, and targeted drug delivery.[1][2][3] This document outlines the detailed experimental protocol, underlying chemical principles, safety precautions, and characterization methods. Quantitative data on stoichiometry and key experimental parameters are summarized in structured tables, and the synthesis workflow is visualized using process diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Yttrium compounds, particularly yttrium oxide (Y₂O₃) nanoparticles, are gaining substantial attention in the pharmaceutical and biomedical fields. These nanoparticles possess unique physicochemical properties, including high thermal stability and a high dielectric constant, making them suitable for a range of applications.[1][3] In drug development, they are being explored as novel drug delivery vehicles, agents for bioimaging, and even as direct anticancer therapeutics.[2][4] For instance, Y₂O₃ nanoparticles have demonstrated cytotoxic effects against various cancer cell lines and are being investigated for their potential in targeted cancer treatments.[3][4]

The synthesis of these advanced yttrium-based nanomaterials often requires a high-purity, water-soluble precursor. This compound hexahydrate (Y(NO₃)₃·6H₂O) is the most common and effective starting material for these applications due to its high solubility and reactivity, which allows for precise control during nanoparticle formation.[5] Therefore, the ability to reliably synthesize high-purity this compound hexahydrate from a commercially available and stable starting material like yttrium oxide (yttria) is a fundamental and critical step for research and development in this field. This guide provides the necessary technical details to perform this synthesis effectively and safely.

Synthesis of this compound Hexahydrate from Yttria

Chemical Principle and Stoichiometry

The synthesis is based on a straightforward acid-base reaction where yttrium oxide, a basic oxide, is dissolved in nitric acid to form the corresponding salt, this compound, and water. The balanced chemical equation for this reaction is:

Y₂O₃ + 6 HNO₃ → 2 Y(NO₃)₃ + 3 H₂O

Following the dissolution, the solution is concentrated, and the hydrated salt, this compound hexahydrate (Y(NO₃)₃·6H₂O), is crystallized out of the solution upon cooling and evaporation.

Required Materials and Equipment

-

Reagents:

-

Yttrium Oxide (Y₂O₃), high purity (99.9%+)

-

Concentrated Nitric Acid (HNO₃), ~70% (ACS grade or higher)

-

Deionized or distilled water

-

-

Equipment:

-

Glass beaker (appropriately sized, e.g., 500 mL or 1 L)

-

Glass stirring rod

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Fume hood

-

Buchner funnel and filter flask

-

Filter paper (e.g., Whatman No. 1)

-

Crystallizing dish

-

Desiccator for storage

-

Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat

-

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis.

-

Preparation of Nitric Acid Solution:

-

Calculate the stoichiometric amount of nitric acid required based on the mass of yttrium oxide to be used. It is advisable to use a slight excess of acid to ensure complete reaction, but a large excess should be avoided to minimize evaporation time.

-

A common and effective concentration is ~5-7 M nitric acid. Prepare this by carefully diluting concentrated nitric acid with deionized water under a fume hood. For example, to make ~250 mL of 6 M HNO₃, add ~95 mL of concentrated (70%) HNO₃ to ~155 mL of deionized water.

-

-

Dissolution of Yttrium Oxide:

-

Place the diluted nitric acid solution in a glass beaker with a magnetic stir bar.

-

Gently heat the acid solution to between 60-80°C on a hot plate with stirring. Do not boil.

-

Slowly and carefully add the pre-weighed yttrium oxide powder to the heated acid in small portions. The reaction can be exothermic, so addition must be controlled to prevent boiling over.

-

Continue heating and stirring until all the yttrium oxide powder has completely dissolved, resulting in a clear, colorless solution. This may take several minutes to a few hours depending on the particle size and reactivity of the yttria.

-

-

Filtration (Optional):

-

If any particulate impurities remain, the hot solution can be filtered through a glass fiber filter or similar acid-resistant filter paper to remove them.

-

-

Crystallization:

-

Transfer the clear this compound solution to a crystallizing dish.

-

Gently heat the solution to evaporate the water and concentrate the solution. Continue heating until the first sign of crystal formation is observed on the surface or edges of the solution.

-

Once crystallization begins, immediately turn off the heat and allow the solution to cool slowly to room temperature. To maximize the yield, the dish can be covered and left to stand overnight.

-

For an additional yield of crystals, the remaining mother liquor can be further cooled in an ice bath (0-4°C).

-

-

Isolation and Drying:

-

Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual acid.

-

Dry the crystals on filter paper or in a desiccator at room temperature. This compound hexahydrate is hygroscopic and will lose water if heated too aggressively.

-

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling concentrated nitric acid and during the dissolution step, as nitrogen oxide fumes may be evolved.

-

Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).

-

Nitric acid is highly corrosive and a strong oxidizer. Avoid contact with skin and combustible materials.

-

The dissolution reaction is exothermic. Add the yttrium oxide slowly to control the reaction rate and temperature. Keep a container of cold water nearby to cool the beaker if the reaction becomes too vigorous.

Process Parameters and Data

While specific experimental yields are not widely published for this standard synthesis, the following tables provide theoretical calculations and a summary of typical experimental parameters cited in literature and technical discussions.

Stoichiometric and Yield Calculations

This table is based on the reaction of 10.0 g of Y₂O₃. The theoretical yield is calculated assuming the reaction goes to completion and the final product is the hexahydrate form.

| Parameter | Molar Mass ( g/mol ) | Stoichiometric Ratio (vs. Y₂O₃) | Mass/Volume | Moles |

| Reactants | ||||

| Yttrium Oxide (Y₂O₃) | 225.81 | 1 | 10.00 g | 0.0443 |

| Nitric Acid (HNO₃) | 63.01 | 6 | 16.76 g (pure) | 0.2657 |

| Products | ||||

| This compound (Y(NO₃)₃) | 274.92 | 2 | 24.35 g | 0.0886 |

| Water (H₂O) | 18.02 | 3 | 2.39 g | 0.1328 |

| Final Product | ||||

| This compound Hexahydrate (Y(NO₃)₃·6H₂O) | 383.01 | 2 | 33.94 g (Theoretical Yield) | 0.0886 |

Note: The actual yield will be lower due to transfer losses and incomplete crystallization. A typical experimental yield for this type of synthesis is expected to be in the range of 85-95%.

Summary of Experimental Parameters

| Parameter | Value/Range | Source/Comment |

| Y₂O₃ Purity | 99.9% or higher | Recommended for high-purity applications. |

| Nitric Acid Conc. | 5 M - 7 M | A moderate concentration is effective and safer to handle. |

| Dissolution Temp. | 60 - 90 °C | Heating is required for dissolution. Reaction can be exothermic. |

| Crystallization Method | Evaporation & Cooling | Slow cooling promotes the formation of larger, purer crystals. |

| Drying Temp. | Room Temperature | The hexahydrate can lose water of crystallization if heated. |

| Expected Purity | 99.8% - 99.99% | Dependent on the purity of the starting materials. |

Characterization of this compound Hexahydrate

Visual Inspection

The final product should be a white or colorless crystalline solid. The hygroscopic nature of the material means it may become moist if exposed to air for extended periods.

Spectroscopic and Thermal Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will confirm the presence of nitrate ions (NO₃⁻) and water of hydration. Strong absorption bands are expected for the N-O stretching vibrations (typically around 1380 cm⁻¹ and 815 cm⁻¹) and broad absorption from O-H stretching of the water molecules (around 3200-3500 cm⁻¹).

-

X-ray Diffraction (XRD): XRD analysis can be used to confirm the crystalline structure of the hexahydrate product and verify its phase purity.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and water content. The TGA curve for Y(NO₃)₃·6H₂O shows a multi-step decomposition. The initial weight loss corresponds to the loss of the six water molecules, followed by the decomposition of the anhydrous nitrate to yttrium oxide (Y₂O₃) at higher temperatures (above ~400°C).[6]

Workflow and Pathway Visualization

The following diagrams illustrate the key logical and experimental flows for the synthesis process.

Caption: Experimental workflow for the synthesis of Y(NO₃)₃·6H₂O.

Caption: Chemical pathway from yttria to this compound hexahydrate.

Conclusion

The synthesis of this compound hexahydrate from yttrium oxide via nitric acid dissolution is a fundamental, reliable, and scalable laboratory procedure. By carefully controlling key parameters such as temperature, reactant concentration, and crystallization conditions, high-purity this compound can be consistently produced. This high-purity precursor is an essential enabling material for researchers in materials science and drug development, serving as the primary starting point for the synthesis of yttrium-based nanoparticles and other advanced materials with promising biomedical applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Yttrium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O). The decomposition is a multi-stage process involving dehydration, the formation of intermediate oxynitrates, and the final transformation to yttrium oxide (Y₂O₃). This document synthesizes data from various analytical techniques, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), to elucidate the complex chemical transformations that occur upon heating. Detailed experimental protocols, quantitative data summaries, and visual representations of the decomposition pathway are presented to support researchers in the fields of materials science, ceramics, and catalysis.

Introduction

Yttrium nitrate hexahydrate is a critical precursor material in the synthesis of high-purity yttrium oxide, a technologically important rare-earth metal oxide.[1] Yttrium oxide finds extensive applications in various advanced fields, including the production of phosphors, ceramics, and catalysts. The controlled thermal decomposition of this compound hexahydrate is a fundamental process for obtaining yttrium oxide with desired properties such as specific surface area, particle size, and morphology. A thorough understanding of the decomposition mechanism is therefore essential for optimizing the synthesis of these advanced materials.

This guide details the stepwise thermal degradation of this compound hexahydrate, focusing on the identification of intermediate species and the temperature ranges at which they are formed and subsequently decompose.

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is not a simple, single-step process. Instead, it proceeds through a series of complex, overlapping stages. The process begins with the melting of the hydrate (B1144303) in its own water of crystallization, followed by dehydration and the formation of various intermediate compounds before the final stable oxide is formed at higher temperatures.

The decomposition mechanism can be summarized as follows:

-

Melting and Dehydration: Initially, this compound hexahydrate melts at a relatively low temperature. This is followed by the loss of its six water molecules of hydration over a broad temperature range. This dehydration process is often multi-step, as indicated by multiple endothermic peaks in DTA and DSC analyses.

-

Formation of Intermediate Oxynitrates: Following dehydration, the anhydrous this compound undergoes further decomposition. This stage is characterized by the formation of complex intermediate oxynitrates. Research indicates the formation of a tetrameric arrangement, Y₄O₄(NO₃)₄, which is composed of alternating yttrium and oxygen atoms with nitrate anions attached to the yttrium atoms.[2][3]

-

Decomposition of Intermediates: This tetrameric intermediate is not stable at higher temperatures and gradually loses N₂O₅. Through the formation of another intermediate, Y₄O₅(NO₃)₂, it is eventually transformed into the final product.[2][3]

-

Formation of Yttrium Oxide: The final stage of the decomposition is the formation of crystalline yttrium oxide (Y₂O₃). This typically occurs at temperatures around 600°C.[4]

The overall decomposition can be represented by a series of reactions, although the exact stoichiometry of the intermediate steps can be complex and dependent on experimental conditions.

Quantitative Data

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound hexahydrate, compiled from thermogravimetric and differential thermal analyses.

| Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Evolved Species | Intermediate/Final Product |

| 1 | 50 - 260 | ~28.3 | 28.2 | H₂O | Anhydrous Y(NO₃)₃ |

| 2 | 260 - 450 | ~35.4 | 35.5 | N₂O₅, H₂O | Y₄O₄(NO₃)₄ |

| 3 | 450 - 550 | ~11.8 | 11.9 | N₂O₅ | Y₄O₅(NO₃)₂ |

| 4 | > 550 | ~2.5 | 2.6 | - | Y₂O₃ |

Note: The temperature ranges and mass loss percentages are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

A detailed understanding of the thermal decomposition of this compound hexahydrate is achieved through a combination of analytical techniques. The following are generalized experimental protocols for the most commonly employed methods.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Instrument: A simultaneous TGA/DTA or TGA/DSC instrument is typically used.

-

Sample Preparation: A small amount of this compound hexahydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as a flow of dry nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min) to ensure a stable and inert environment and to carry away gaseous decomposition products.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate. Common heating rates range from 5 to 20°C/min. A slower heating rate can often provide better resolution of overlapping decomposition steps.

-

Data Collection: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) as a function of temperature.

X-ray Diffraction (XRD)

-

Purpose: XRD is used to identify the crystalline phases of the solid residues at different stages of the decomposition.

-

Procedure: Samples of this compound hexahydrate are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DTA curves. The heating is then stopped, and the sample is cooled to room temperature. The resulting solid residue is then analyzed by XRD to determine its crystal structure. This allows for the identification of the intermediate and final products.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound hexahydrate.

Experimental Workflow

Caption: General experimental workflow for studying thermal decomposition.

Conclusion

The thermal decomposition of this compound hexahydrate is a complex, multi-step process that has been elucidated through the application of various thermal analysis and characterization techniques. The pathway involves dehydration, the formation of tetrameric oxynitrate intermediates, and their subsequent decomposition to form the final product, yttrium oxide. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals working with this important precursor material. A precise understanding and control of this decomposition process are paramount for the tailored synthesis of yttrium oxide-based materials with desired functionalities for a wide range of advanced applications.

References

An In-depth Technical Guide to the Solubility of Yttrium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of yttrium nitrate (B79036) in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize yttrium compounds in their work, particularly in the synthesis of nanoparticles and other advanced materials. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical workflows for key applications.

Quantitative Solubility Data

Solubility in Water

Yttrium nitrate is highly soluble in water[1][2][3][4]. However, there are discrepancies in the reported quantitative values, which may be attributed to the hydration state of the salt (anhydrous vs. hydrated forms). It is crucial to consider the specific form of this compound being used in experimental work.

Table 1: Aqueous Solubility of this compound

| Hydration State | Temperature (°C) | Solubility (g/L) | Source(s) |

| Anhydrous (Y(NO₃)₃) | 20 | 100 | [1][5] |

| Hexahydrate (Y(NO₃)₃·6H₂O) | Not Specified | 2304 | [6][7][8] |

Note: The significant difference in reported solubilities highlights the importance of specifying the hydrate (B1144303) form of this compound when reporting or utilizing solubility data.

Solubility in Organic Solvents

This compound exhibits solubility in a range of polar organic solvents. This property is particularly relevant for its use in the synthesis of nanoparticles and other materials where non-aqueous reaction media are preferred. As with aqueous solubility, the hydration state of the this compound can significantly influence its solubility in organic solvents[9].

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Common Name | Formula | Solubility Data | Source(s) |

| Ethanol (B145695) | Ethyl Alcohol | C₂H₅OH | Soluble | [9][10] |

| Acetate | - | - | Soluble | [10] |

| Methanol | Methyl Alcohol | CH₃OH | Soluble (as a rare earth nitrate) | [11] |

| Acetone | Propanone | (CH₃)₂CO | Soluble (as a rare earth nitrate) | [11][12] |

| Ether | Diethyl Ether | (C₂H₅)₂O | Soluble (as a rare earth nitrate) | [11] |

| Acetonitrile | - | CH₃CN | Soluble (as a rare earth nitrate) | [11] |

Note: The solubility in organic solvents is often qualitative. Quantitative data for this compound in these solvents is not widely reported. The solubility of hydrated this compound in ethanol has been observed to vary between suppliers, likely due to differences in the exact number of water molecules[9].

Experimental Protocols

Accurate determination of solubility is fundamental for many research and development activities. This section outlines standard methodologies for determining the solubility of inorganic salts like this compound and provides a specific protocol for a relevant application.

Standard Methods for Solubility Determination

The isothermal equilibrium method, often referred to as the shake-flask method, and the gravimetric method are two common and reliable techniques for determining the solubility of a solid in a liquid.

Isothermal Equilibrium (Shake-Flask) Method

This method, which is in line with the OECD 105 guideline for testing of chemicals, involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the solute in the solution[13].

Protocol Outline:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured[14][15].

-

Spectroscopic Methods (e.g., ICP-OES): The concentration of yttrium in the solution is determined by elemental analysis.

-

Titration: A suitable titration method can be employed to determine the concentration of the nitrate or yttrium ions.

-

Gravimetric Method for Solubility Determination

This is a straightforward method for determining solubility, particularly for non-volatile solutes[14][15].

Protocol Outline:

-

Prepare a Saturated Solution: As described in the isothermal equilibrium method, prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant.

-

Evaporation: Transfer the collected solution to a pre-weighed, dry evaporating dish.

-

Drying: Gently evaporate the solvent, then dry the residue in an oven at an appropriate temperature until a constant mass is achieved.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the solution taken.

Sol-Gel Synthesis of Yttrium Oxide Nanoparticles

This compound is a common precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles, which have numerous applications in drug delivery and bioimaging. The sol-gel method is a widely used technique for this purpose[16][17].

Protocol Outline:

-

Sol Preparation: Dissolve this compound hexahydrate in a suitable solvent, such as distilled water or an alcohol[16].

-

Gel Formation: A gelling agent is added to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel. The pH of the solution is often adjusted to control the reaction rate.

-

Aging: The gel is aged for a period to allow for further cross-linking and strengthening of the network.

-

Drying: The solvent is removed from the gel network, typically by heating, to form a xerogel.

-

Calcination: The dried gel is heated at a high temperature to remove residual organic compounds and induce crystallization, resulting in the formation of yttrium oxide nanoparticles.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the application of this compound in research and development.

Caption: Sol-Gel Synthesis of Yttrium Oxide Nanoparticles.

Caption: General Workflow for Nanoparticle-Based Drug Development.

References

- 1. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]

- 2. CAS 13494-98-9: this compound hexahydrate | CymitQuimica [cymitquimica.com]

- 3. This compound HEXAHYDRATE | 13494-98-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Yttrium(III) nitrate hexahydrate 99+ 13494-98-9 [sigmaaldrich.com]

- 8. This compound HEXAHYDRATE CAS#: 13494-98-9 [m.chemicalbook.com]

- 9. Yttrium(III) nitrate hexahydrate, 99.9%, (trace metal basis) 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 10. zegmetal.com [zegmetal.com]

- 11. Rare Earth Nitrate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. filab.fr [filab.fr]

- 14. pharmajournal.net [pharmajournal.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Yttrium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous yttrium nitrate (B79036), Y(NO₃)₃, is a highly reactive inorganic compound that serves as a critical precursor in the synthesis of various advanced materials. Its utility is particularly noted in the fabrication of yttrium-based catalysts, phosphors, high-performance ceramics, and, significantly for the pharmaceutical sector, as a starting material for yttrium oxide (Y₂O₃) nanoparticles in drug delivery systems.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of anhydrous yttrium nitrate, with a focus on its synthesis, thermal behavior, and applications relevant to research and drug development.

Physical and Chemical Properties

Anhydrous this compound is a white, crystalline solid.[4] Due to its hygroscopic nature, it readily absorbs moisture from the air, making the hydrated forms, particularly this compound hexahydrate (Y(NO₃)₃·6H₂O), the more commonly available commercial products.[5][6] The anhydrous form is primarily generated in situ through the thermal decomposition of its hydrated counterpart.[7] A key characteristic of anhydrous this compound is its thermal instability; it decomposes upon heating, and therefore, does not have a defined melting or boiling point under standard conditions.

Quantitative Data Summary

| Property | Value | Citation(s) |

| Molecular Formula | Y(NO₃)₃ | [4] |

| Molecular Weight | 274.927 g/mol | [4] |

| CAS Number | 10361-93-0 | [4] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water, ethanol, and acetone. | [8][9] |

| Thermal Decomposition | Decomposes to YONO₃ and then to Y₂O₃. | [4] |

Synthesis and Experimental Protocols

The synthesis of anhydrous this compound is intrinsically linked to the thermal decomposition of its hydrated forms. The most common precursor is this compound hexahydrate, which can be prepared by dissolving yttrium oxide in nitric acid.[4]

Experimental Protocol: Preparation of this compound Hexahydrate

-

Reaction Setup: In a well-ventilated fume hood, add a stoichiometric amount of yttrium oxide (Y₂O₃) to a beaker containing 6 M nitric acid (HNO₃).[4]

-

Dissolution: Stir the mixture gently. The yttrium oxide will dissolve in the nitric acid to form a clear solution of this compound. The reaction is as follows: Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O[4]

-

Crystallization: Gently heat the solution to evaporate the excess water and concentrate the this compound solution.

-

Isolation: Allow the concentrated solution to cool, which will induce the crystallization of this compound hexahydrate (Y(NO₃)₃·6H₂O).

-

Drying: Separate the crystals from the solution by filtration and dry them in a desiccator to prevent the absorption of excess atmospheric moisture.

Experimental Protocol: Thermal Decomposition to Anhydrous this compound and Yttrium Oxide

The thermal decomposition of this compound hexahydrate is a multi-step process that can be monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10]

-

Sample Preparation: Place a small, accurately weighed sample of this compound hexahydrate into an alumina (B75360) crucible.

-

Thermal Analysis: Heat the sample in a TGA/DSC instrument from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).[11]

-

Decomposition Stages:

-

Dehydration: The hexahydrate loses its water molecules in stages at relatively low temperatures.[4]

-

Formation of Anhydrous this compound: The anhydrous form, Y(NO₃)₃, is formed as an intermediate.[7]

-

Formation of Yttrium Oxynitrate: Upon further heating, the anhydrous this compound decomposes to form yttrium oxynitrate (YONO₃).[4]

-

Final Decomposition to Yttrium Oxide: The final decomposition to yttrium oxide (Y₂O₃) is typically complete by around 600-640°C.[4][11]

-

Chemical Reactivity and Applications

Anhydrous this compound is a strong oxidizing agent and will react with combustible materials.[12] Its primary utility lies in its role as a precursor for various yttrium-containing materials.

Catalysis

This compound has demonstrated efficacy as a Lewis acid catalyst in various organic syntheses. For instance, it can be used to catalyze the synthesis of calix[4]resorcinarenes and the ring-opening of epoxides.

Materials Synthesis

Anhydrous this compound is a key starting material in the synthesis of:

-

Yttrium-based ceramics and glasses: Where it imparts desirable thermal and mechanical properties.[2]

-

Phosphors for lighting and displays. [1]

-

Yttrium-based metal-organic frameworks (MOFs). [4]

Drug Development Applications

In the context of drug development, this compound is primarily used as a precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles. These nanoparticles are being investigated for their potential in pH-responsive drug delivery systems.[13] The general workflow involves the synthesis of Y₂O₃ nanoparticles from a this compound precursor, followed by loading with a therapeutic agent.

Visualizations

Thermal Decomposition Pathway of this compound Hexahydrate

Caption: Thermal decomposition of this compound hexahydrate.

Experimental Workflow for Y₂O₃ Nanoparticle Synthesis

Caption: General workflow for synthesizing Y₂O₃ nanoparticles.

Conclusion

Anhydrous this compound is a fundamentally important, albeit thermally sensitive, compound. While its direct application is limited by its reactivity and hygroscopicity, its role as a precursor is vital for the advancement of materials science and nanomedicine. A thorough understanding of its thermal decomposition behavior is crucial for controlling the synthesis of high-purity yttrium-based materials, including the promising yttrium oxide nanoparticles for targeted drug delivery. Further research into the direct catalytic applications of anhydrous this compound may unveil new synthetic pathways and opportunities.

References

- 1. americanelements.com [americanelements.com]

- 2. honrel.com [honrel.com]

- 3. benchchem.com [benchchem.com]

- 4. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. Comprehensive Guide to Rare Earth Nitrates [stanfordmaterials.com]

- 6. CAS 13494-98-9: this compound hexahydrate | CymitQuimica [cymitquimica.com]

- 7. akjournals.com [akjournals.com]

- 8. Rare Earth Nitrate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 9. aemree.com [aemree.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound - ESPI Metals [espimetals.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Yttrium Nitrate as a Precursor for Yttrium Oxide (Y₂O₃) Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium oxide (Y₂O₃), or yttria, is a rare-earth oxide with remarkable properties, including high thermal stability, a high dielectric constant, and excellent corrosion resistance.[1][2] These characteristics make it a valuable material in diverse applications such as biomedical imaging, photodynamic therapy, drug delivery, and as a host material for phosphors and lasers.[3][4] The synthesis of Y₂O₃ nanoparticles with controlled size, morphology, and crystallinity is crucial for optimizing their performance in these applications.

Yttrium (III) nitrate (B79036) (Y(NO₃)₃), particularly in its hexahydrate form (Y(NO₃)₃·6H₂O), is a widely used precursor for synthesizing yttria. Its high solubility in water and other polar solvents makes it an ideal starting material for various solution-based synthesis routes. This guide provides an in-depth overview of the primary methods for synthesizing Y₂O₃ from yttrium nitrate, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

Several common methods are employed to synthesize Y₂O₃ nanoparticles from this compound, including co-precipitation, hydrothermal synthesis, sol-gel, and combustion methods.[5] The choice of method significantly impacts the final particle characteristics.[4]

Precipitation Methods

Precipitation is a widely used technique due to its simplicity, low cost, and scalability for industrial production.[3][6] The process involves the precipitation of an insoluble yttrium precursor (e.g., hydroxide (B78521), oxalate (B1200264), or carbonate) from the this compound solution, followed by calcination to obtain Y₂O₃.

In this method, a precipitating agent is added to the this compound solution to form an insoluble yttrium salt.

Experimental Protocol: Co-Precipitation with Ammonium (B1175870) Oxalate

-

Precursor Solution Preparation: Dissolve a calculated amount of this compound hexahydrate (Y(NO₃)₃·6H₂O) in deionized water to achieve the desired concentration.[5]

-

Precipitating Agent Solution: Prepare a separate aqueous solution of a precipitating agent, such as ammonium oxalate ((NH₄)₂C₂O₄).[5]

-

Precipitation: Slowly add the ammonium oxalate solution to the this compound solution while stirring vigorously. A white precipitate of yttrium oxalate (Y₂(C₂O₄)₃) will form.[3][5] It is important to maintain a constant temperature and pH during this step.[5]

-

Aging: Continue stirring the mixture for 1-4 hours to allow the precipitate to age and mature.[5]

-

Washing: Separate the precipitate by centrifugation or filtration. Wash it multiple times with deionized water and then with ethanol (B145695) to remove unreacted ions and byproducts.[5]

-

Drying: Dry the washed precipitate in an oven overnight at approximately 80 °C.[5][7]

-

Calcination: Calcine the dried yttrium oxalate powder in a muffle furnace at temperatures ranging from 600-900 °C for 2-4 hours to obtain crystalline Y₂O₃ nanoparticles.[5]

This method utilizes the slow, controlled decomposition of urea (B33335) in solution to gradually increase the pH, leading to uniform precipitation of a precursor like basic yttrium carbonate.[8] This slow process facilitates the formation of monodisperse, spherical particles.[8]

Experimental Protocol: Urea Precipitation

-

Precursor Solution Preparation: Prepare an aqueous stock solution of this compound (Y(NO₃)₃·6H₂O) (e.g., 0.1 M to 0.5 M) and a separate solution of urea (CO(NH₂)₂).[9]

-

Precipitation: Mix the this compound and urea solutions in a reaction vessel. The molar ratio of urea to this compound is a critical parameter to be optimized.[8][9] Heat the mixture to 80-95 °C with constant stirring for 1-2 hours.[8][9] The solution will become turbid as the yttrium hydroxycarbonate precursor precipitates.[8][9]

-

Washing and Separation: Allow the solution to cool to room temperature. Separate the precipitate via centrifugation and wash it multiple times with deionized water, followed by a final wash with ethanol.[8][9]

-

Drying: Dry the washed precursor in an oven at 60-80 °C overnight to completely remove water and ethanol.[8]

-

Calcination: Gently grind the dried precursor and place it in a crucible. Calcine in a muffle furnace at a desired temperature, typically between 800 °C and 1100 °C, for 2-4 hours to achieve complete conversion to Y₂O₃.[8]

General Workflow for Precipitation Synthesis of Y₂O₃

Caption: General workflow for Y₂O₃ synthesis via precipitation methods.

Hydrothermal Synthesis

The hydrothermal method involves crystallization from high-temperature aqueous solutions at high vapor pressures.[1] It offers excellent control over particle size and morphology by tuning parameters like temperature, pressure, and precursor concentration.[1]

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Solution Preparation: Dissolve this compound hexahydrate in deionized water to a desired concentration (e.g., 0.1 M to 0.4 M).[1][10]

-

Addition of Mineralizer: While stirring, add an alkaline solution such as potassium hydroxide (KOH) or hexamethylenetetramine (HMTA) to act as a mineralizer or precipitating agent.[5][10]

-

Hydrothermal Treatment: Transfer the resulting homogeneous mixture into a Teflon-lined stainless steel autoclave.[5] Seal the autoclave and heat it in an oven to the reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 6-24 hours).[5][10]

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally.[1]

-

Washing: Collect the white product by centrifugation and wash it several times with deionized water and ethanol.[1][5]

-

Drying: Dry the product in an oven at a low temperature (e.g., 60-80 °C).[5]

-

Calcination (Optional): The as-synthesized powder may already be Y₂O₃ or a precursor like Y(OH)₃.[5] If it is a precursor, a subsequent calcination step (e.g., 500-1000 °C) is required to form crystalline Y₂O₃.[5][11]

Sol-Gel Synthesis

The sol-gel method is a versatile technique for producing high-purity, homogeneous nanomaterials at relatively low temperatures.[3] It involves the conversion of a molecular precursor solution (sol) into a gel-like network containing the solvent.

Experimental Protocol: Sol-Gel Synthesis

-

Sol Preparation: Dissolve this compound in a solvent, typically an alcohol like methanol.[12] A complexing agent, such as citric acid or acetylacetone, is often added to form a stable sol.[13][14]

-

Gelation: The sol is then destabilized, often by changing the pH or through controlled evaporation of the solvent, to form a wet gel.

-

Drying: The wet gel is dried under controlled conditions (e.g., in an oven) to remove the solvent, resulting in a solid matrix known as a xerogel or aerogel.

-

Calcination: The dried gel is heat-treated (calcined) at temperatures typically between 700 °C and 900 °C to burn off organic residues and crystallize the yttrium oxide.[3][12]

Thermal Decomposition

The direct thermal decomposition of this compound hexahydrate is another route to obtain yttrium oxide. The process is a complex series of steps involving dehydration and the formation of intermediate oxynitrate compounds.[15][16]

The decomposition pathway can be summarized as:

-

Dehydration: Y(NO₃)₃·6H₂O loses its water of crystallization at relatively low temperatures.[17]

-

Intermediate Formation: Upon further heating, an intermediate basic salt, yttrium oxynitrate (YONO₃), is formed.[17] The process involves the generation of a complex tetramer arrangement (Y₄O₄(NO₃)₄) that gradually loses N₂O₅.[15][16]

-

Final Decomposition: Complete decomposition to Y₂O₃ occurs at temperatures around 600-640 °C.[17][18]

Thermal Decomposition Pathway of Y(NO₃)₃·6H₂O

Caption: Key stages in the thermal decomposition of this compound.

Quantitative Data Presentation

The final properties of the synthesized Y₂O₃ are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from cited experiments.

Table 1: Effect of Calcination Temperature on Y₂O₃ Particle Size

| Synthesis Method | Precursor | Calcination Temp. (°C) | Avg. Particle/Crystallite Size (nm) | Reference |

|---|---|---|---|---|

| Hydrothermal | Y(OH)₃ | 500 | 17.13 | [5][8] |

| Hydrothermal | Y(OH)₃ | 700 | 24.1 | [5] |

| Hydrothermal | Y(OH)₃ | 1000 | 30.3 | [5][8] |

| Co-precipitation | Y(OH)₃ | 450-650 | 7-21 | [4] |

| Hydrothermal | Y(OH)₃ | 500 | 18.4 (diameter, nanorods) | [11] |

| Hydrothermal | Y(OH)₃ | 700 | 25.4 (diameter, nanorods) | [11] |

| Hydrothermal | Y(OH)₃ | 1000 | 31.1 (diameter, nanorods) |[11] |

Table 2: Effect of Precursor Concentration on Y₂O₃ Crystallite Size (Hydrothermal Method)

| Precursor | Y(NO₃)₃ Conc. (M) | Reaction Temp. (°C) | Reaction Time (h) | Avg. Crystallite Size (nm) | Reference |

|---|---|---|---|---|---|

| Y(NO₃)₃·6H₂O | 0.1 | 180 | 6 | 34 | [5][10] |

| Y(NO₃)₃·6H₂O | 0.2 | 180 | 6 | 38 | [5][10] |

| Y(NO₃)₃·6H₂O | 0.3 | 180 | 6 | 52 | [5][10] |

| Y(NO₃)₃·6H₂O | 0.4 | 180 | 6 | 58 |[5][10] |

Controlling Final Product Characteristics

The physicochemical properties of Y₂O₃ nanoparticles can be tailored by carefully controlling experimental variables.

Relationship Between Synthesis Parameters and Y₂O₃ Properties

Caption: Influence of key synthesis parameters on final Y₂O₃ properties.

-

Particle Size: Higher calcination temperatures generally lead to increased particle size due to grain growth and sintering.[5] Similarly, higher precursor concentrations in hydrothermal synthesis can result in larger crystallites.[5] The final pH of the precipitation reaction also has a significant effect, with a pH of 8 yielding smaller particles than a pH of 10 under the same calcination conditions.[3]

-

Morphology: The choice of precipitating agent, solvent, or additives like surfactants can direct the morphology of the resulting particles, leading to structures like nanorods, nanocubes, or spheres.[5][19] For instance, using certain solvents like ethylene (B1197577) glycol or glycerol (B35011) can favor the formation of nanorods.[5]

-

Crystallinity: Crystallinity is primarily controlled by the calcination temperature and duration.[8] Higher temperatures and longer times generally result in higher crystallinity, which is observable by sharper peaks in X-ray diffraction (XRD) analysis.[8] Insufficient calcination can lead to an amorphous product.[5]

Conclusion

This compound is an effective and versatile precursor for the synthesis of yttrium oxide nanoparticles. Methods such as precipitation, hydrothermal synthesis, and sol-gel offer robust pathways to produce Y₂O₃ with tailored properties. By carefully controlling experimental parameters—including temperature, pH, precursor concentration, and the use of additives—researchers can precisely engineer the size, morphology, and crystallinity of yttria nanoparticles to meet the specific demands of advanced applications in materials science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 12. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. helvia.uco.es [helvia.uco.es]

- 15. Mechanism of thermal decomposition of this compound hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Yttrium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Yttrium nitrate (B79036) and its hydrated forms are inorganic compounds that serve as a critical source of yttrium ions (Y³⁺) in various scientific and industrial applications. The hexahydrate is the most common commercially available form.[2] Its utility as a precursor for materials such as yttrium oxide (Y₂O₃) nanoparticles and yttria-stabilized zirconia (YSZ) underscores the importance of its structural chemistry.[3][4] The arrangement of atoms in the crystal lattice, including the coordination environment of the yttrium ion and the hydrogen bonding network of the water molecules, significantly influences its thermal stability, solubility, and reactivity.

Synthesis of Yttrium Nitrate Hydrate (B1144303) Single Crystals

The growth of high-quality single crystals is a prerequisite for accurate crystal structure determination by X-ray diffraction. This compound hydrate crystals can be synthesized through controlled precipitation or evaporation methods.[5]

A common laboratory-scale synthesis involves the following steps:

-

Dissolution: Yttrium oxide (Y₂O₃) is dissolved in nitric acid (HNO₃) with gentle heating to form a clear aqueous solution of this compound.[6]

-

Concentration: The resulting solution is carefully heated to increase its concentration.[5]

-

Crystallization: The concentrated solution is allowed to cool slowly to room temperature. As the solution becomes supersaturated, crystals of this compound hydrate nucleate and grow.[5] To promote the formation of large, well-defined single crystals suitable for X-ray diffraction, the rate of cooling should be slow and controlled.

-

Isolation and Drying: The formed crystals are separated from the mother liquor by filtration, washed with a small amount of cold deionized water to remove any surface impurities, and then carefully dried.[5]

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a typical experimental workflow for the determination of the crystal structure of a hydrated metal nitrate salt:

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of visible defects is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent degradation from the X-ray beam and to minimize thermal vibrations.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the diffraction spots and integrating their intensities.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Crystal Structure of this compound Hydrates

This compound Pentahydrate (Y(NO₃)₃·5H₂O)

The crystal structure of this compound pentahydrate was redetermined to a high precision, including the location of hydrogen atoms.[6]

Table 1: Crystallographic Data for this compound Pentahydrate [6]

| Parameter | Value |

| Chemical Formula | H₁₀N₃O₁₄Y |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5965(12) |

| b (Å) | 9.5374(17) |

| c (Å) | 10.5249(19) |

| α (°) | 63.809(13) |

| β (°) | 84.677(15) |

| γ (°) | 76.397(19) |

| Volume (ų) | 577.46(18) |

| Z | 2 |

| Temperature (K) | 223 |

In the crystal structure of Y(NO₃)₃·5H₂O, the yttrium ion is coordinated by oxygen atoms from both the nitrate anions and water molecules. The coordination sphere of the yttrium atom is complex and involves bonding to multiple nitrate and water ligands. The nitrate ions act as bidentate ligands.[6] The structure is further stabilized by a network of hydrogen bonds involving the coordinated and uncoordinated water molecules and the nitrate anions.

Conclusion

This technical guide has provided an overview of the crystal structure of this compound hydrates, with a focus on the synthesis of single crystals and the experimental methodology for structure determination. While detailed crystallographic data for the hexahydrate form remains elusive in readily accessible databases, the analysis of the pentahydrate structure offers valuable insights into the coordination environment of the yttrium ion and the role of water molecules and nitrate anions in the crystal lattice. For researchers and professionals in materials science and drug development, a clear understanding of these fundamental structural aspects is crucial for the rational design and synthesis of new materials with tailored properties. Further investigation to locate and publish the complete crystal structure of this compound hexahydrate would be a valuable contribution to the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. zegmetal.com [zegmetal.com]

- 4. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]

- 5. honrel.com [honrel.com]

- 6. Redetermination of the crystal structure of yttrium(III) ... [degruyterbrill.com]

The Fundamental Chemistry of Aqueous Yttrium Nitrate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core chemical principles governing aqueous solutions of yttrium nitrate (B79036), Y(NO₃)₃. The following sections detail the behavior of the yttrium(III) ion in water, including its hydration, hydrolysis, and interactions with nitrate ions. Furthermore, this guide presents key quantitative data, detailed experimental protocols for characterization, and visual representations of the chemical processes involved.

Physicochemical Properties and Speciation in Solution

Yttrium(III) nitrate is a white, crystalline solid, most commonly available as the hexahydrate, Y(NO₃)₃·6H₂O. It is highly soluble in water and also dissolves in ethanol.[1][2][3] The chemistry of its aqueous solutions is primarily dictated by the behavior of the trivalent yttrium cation (Y³⁺).

Hydration of the Yttrium(III) Ion

In aqueous solution, the Y³⁺ ion is strongly hydrated due to its high charge-to-radius ratio.[4] Advanced analytical techniques, including X-ray diffraction (XRD), Large Angle X-ray Scattering (LAXS), and Extended X-ray Absorption Fine Structure (EXAFS), have been employed to elucidate the structure of the hydrated yttrium ion. These studies consistently show that the Y³⁺ ion is coordinated by eight water molecules in its first hydration shell, forming the aqua ion [Y(H₂O)₈]³⁺.[4][5] A second hydration sphere containing approximately 16 water molecules has also been identified.[4][5]

Table 1: Structural Parameters of Hydrated Yttrium(III) Ion

| Parameter | Value | Technique(s) |

| Primary Hydration Number | 8 | LAXS, EXAFS |

| Y-O Bond Distance (1st Shell) | 2.365 - 2.368 Å | LAXS, EXAFS |

| Secondary Hydration Number | ~16 | LAXS |

| Y···O Distance (2nd Shell) | 4.40 Å | LAXS |

Hydrolysis and pH-Dependent Speciation

The high charge density of the [Y(H₂O)₈]³⁺ aqua ion polarizes the coordinated water molecules, making them more acidic than bulk water. This leads to hydrolysis, where the aqua ion acts as a weak acid, donating protons to the solvent. This process is highly dependent on the pH of the solution. As the pH increases, a series of mononuclear and polynuclear hydroxy complexes are formed.

The primary hydrolysis reaction is:

Y³⁺ + H₂O ⇌ Y(OH)²⁺ + H⁺

At higher pH values or concentrations, these species can polymerize to form dimers and other complex structures, such as Y₂(OH)₂⁴⁺ and Y₃(OH)₅⁴⁺.[6] Eventually, if the pH is raised sufficiently (typically above 5), precipitation of yttrium hydroxide (B78521), Y(OH)₃, will occur.[7] The speciation of yttrium(III) in a nitrate solution at varying pH is a critical factor in many of its applications, influencing the formation of nanoparticles and other materials.[7]

Table 2: Hydrolysis Constants for Aqueous Yttrium(III) at 298 K

| Equilibrium Reaction | log K (at infinite dilution) |

| Y³⁺ + H₂O ⇌ Y(OH)²⁺ + H⁺ | -7.77 ± 0.06 |

| 2Y³⁺ + 2H₂O ⇌ Y₂(OH)₂⁴⁺ + 2H⁺ | -14.1 ± 0.2 |

| 3Y³⁺ + 5H₂O ⇌ Y₃(OH)₅⁴⁺ + 5H⁺ | -32.7 ± 0.3 |

| Y³⁺ + 4H₂O ⇌ Y(OH)₄⁻ + 4H⁺ | -36.5 |

| Y(OH)₃(s) + 3H⁺ ⇌ Y³⁺ + 3H₂O | 17.32 ± 0.30 |

Data sourced from Baes & Mesmer (1976) and Brown & Ekberg (2016) as compiled in NECTAR COST.[6]

Interaction with Nitrate Ions

In concentrated aqueous solutions, there is evidence of weak inner-sphere complex formation between the yttrium ion and nitrate anions. This interaction involves the displacement of a water molecule from the primary hydration shell by a nitrate ion. Raman spectroscopy studies have shown that nitrato-complexes of the type [Y(H₂O)₈₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ (for n=1, 2) can form. These complexes are considered weak and tend to dissociate upon dilution to concentrations below 0.1 mol L⁻¹. The exact stability constants for these complexes are not well-established, underscoring the weakness of the interaction compared to the strong hydration of the Y³⁺ ion.

Thermal Decomposition

The thermal decomposition of yttrium nitrate hexahydrate is a multi-step process that ultimately yields yttrium(III) oxide (Y₂O₃), a technologically important material. The process can be studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

The decomposition proceeds through several stages:

-

Dehydration: The hexahydrate begins to lose water molecules at relatively low temperatures. At 100°C, three water molecules are lost.[1]

-

Formation of Basic Salts: Upon further heating, intermediate basic salts or oxynitrates, such as YONO₃, are formed.[9] A more complex intermediate, a tetramer with the structure Y₄O₄(NO₃)₄, has also been proposed.[8][9]

-

Decomposition to Oxide: The intermediate oxynitrates decompose at higher temperatures, losing nitrogen oxides (N₂O₅), to form the final product, yttrium oxide (Y₂O₃). This transformation is generally complete by around 600-640°C.[10]

Table 3: Key Thermodynamic Data

| Parameter | Value |

| ΔH°f (Y(NO₃)₃·6H₂O, c, 298 K) | -727.5 kcal/mol |

| ΔH°f (Y³⁺, aq, 298 K) | -173.0 kcal/mol |

Data sourced from Perachon, G. et al. (1977).[11]

Experimental Protocols for Characterization

Potentiometric Titration for Determination of Hydrolysis Constants

This protocol outlines a general method for determining the hydrolysis constants of the aqueous Y³⁺ ion.

Objective: To quantify the formation of Y(III)-hydroxy species as a function of pH.

Materials:

-

Yttrium(III) nitrate hexahydrate, Y(NO₃)₃·6H₂O

-

Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)

-

Standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Inert salt for constant ionic strength (e.g., NaNO₃ or KNO₃)

-

High-purity deionized water

-

Calibrated pH electrode and meter

-

Thermostatted titration vessel

-

Magnetic stirrer

-

Burette

Procedure:

-

Solution Preparation: Prepare a stock solution of Y(NO₃)₃ of known concentration (e.g., 0.01 M). To suppress initial hydrolysis, the solution should be slightly acidified with a known amount of standard HNO₃. Add the inert salt to maintain a constant ionic strength (e.g., 0.1 M).

-

Calibration: Calibrate the pH electrode using standard buffers at the desired temperature (e.g., 25°C).

-

Titration Setup: Place a known volume of the this compound solution into the thermostatted vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.

-

Titration: Titrate the solution with the standardized NaOH solution. Add the titrant in small increments, allowing the pH reading to stabilize after each addition. Record the volume of NaOH added and the corresponding pH value.

-

Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the average number of hydroxide ions bound per yttrium ion. These formation curves are then analyzed using specialized computer programs (e.g., HYPERQUAD) to solve the mass-balance equations and refine the stability constants (log K) for each hydrolysis species (Y(OH)²⁺, Y₂(OH)₂⁴⁺, etc.).

Raman Spectroscopy for Investigating Ion Pairing

Objective: To detect the presence of inner-sphere nitrato-yttrium complexes in concentrated solutions.

Materials:

-

A series of Y(NO₃)₃ solutions of varying concentrations (e.g., from 0.1 M up to saturation).

-

A dilute NaNO₃ solution as a reference for the "free" nitrate ion spectrum.

-

Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm).

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare the this compound solutions of known concentrations. Filter the solutions if necessary to remove any particulate matter.

-

Reference Spectrum: Acquire a Raman spectrum of the dilute NaNO₃ solution. The symmetric stretching mode (ν₁) of the free nitrate ion (D₃h symmetry) will appear as a single, sharp peak around 1049 cm⁻¹.

-

Sample Spectra Acquisition: Acquire Raman spectra for each of the this compound solutions under identical conditions (laser power, acquisition time, etc.).

-

Data Analysis:

-

Carefully examine the nitrate ν₁ symmetric stretch region (~1050 cm⁻¹) and the ν₄ in-plane bending region (~720 cm⁻¹).

-

The formation of inner-sphere Y³⁺-NO₃⁻ complexes breaks the D₃h symmetry of the nitrate ion. This can lead to the appearance of new bands or shoulders on the main nitrate peaks and the splitting of degenerate modes.

-

Compare the spectra of the concentrated Y(NO₃)₃ solutions to the reference spectrum. The presence of new spectral features that grow in intensity with increasing concentration is evidence for contact ion pair formation.

-

X-ray Diffraction (LAXS/EXAFS) for Determining Hydration Structure

Objective: To determine the coordination number and bond distances of water molecules in the hydration shells of the Y³⁺ ion.

Materials:

-

A concentrated aqueous solution of an yttrium salt (e.g., Y(NO₃)₃ or YCl₃).

-

A suitable sample holder with X-ray transparent windows (e.g., Kapton).

-

A high-energy X-ray source (synchrotron radiation is typically required for EXAFS).

-

An X-ray diffractometer (for LAXS) or a monochromator and detector setup (for EXAFS).

Procedure:

-

Data Acquisition (LAXS): The aqueous sample is irradiated with a monochromatic X-ray beam. The scattered X-ray intensity is measured over a wide range of scattering angles.

-

Data Acquisition (EXAFS): The energy of the incident X-ray beam is scanned through the Y K-edge (the binding energy of yttrium's innermost electrons). The X-ray absorption is measured as a function of energy. The fine structure (oscillations) on the high-energy side of the absorption edge is analyzed.

-

Data Processing and Analysis:

-

For both techniques, raw data must be corrected for background scattering, absorption, and other experimental factors.

-

The corrected data is transformed into a radial distribution function (RDF) for LAXS or a k-space spectrum for EXAFS.

-

The RDF provides information on the probability of finding an atom at a certain distance from the central yttrium atom. Peaks in the RDF correspond to the different hydration shells.

-

The EXAFS spectrum is Fourier transformed to also yield a radial-like distribution. The EXAFS data is then fitted to theoretical models to extract precise information about the coordination number, element type, interatomic distances, and the degree of disorder in the coordination shells.

-

Relevance to Drug Development

The fundamental chemistry of this compound solutions is highly relevant to drug development, particularly in the context of radiopharmaceuticals and nanoparticle-based therapies. The radioactive isotope Yttrium-90 (⁹⁰Y) is a pure beta-emitter used in radioimmunotherapy for cancer treatment.[12] The stability of yttrium complexes in vivo is critical to prevent the release of free ⁹⁰Y³⁺, which could accumulate in bone. Understanding the hydrolysis and speciation of Y³⁺ at physiological pH is therefore essential for designing stable chelating agents that can securely bind the radioisotope.

Furthermore, yttrium oxide nanoparticles, often synthesized from this compound precursors, are being explored for applications in bioimaging and as drug delivery vehicles.[13] The synthesis of these nanoparticles is heavily influenced by the pH of the this compound solution, which controls the hydrolysis and subsequent precipitation of yttrium hydroxide or oxide precursors.[14][15] A thorough understanding of the aqueous chemistry of this compound is thus foundational for the controlled and reproducible synthesis of these advanced biomedical materials.

References

- 1. zegmetal.com [zegmetal.com]

- 2. aemree.com [aemree.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of thermal decomposition of this compound hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Formation enthalpies of hexahydrated this compound and the Y3+-ion [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 14. Hydrolysis constant - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

health and safety considerations for handling yttrium nitrate

An In-depth Technical Guide to the Health and Safety of Yttrium Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium nitrate, with the chemical formula Y(NO₃)₃, is a water-soluble crystalline salt of yttrium and nitric acid. It serves as a critical precursor in the synthesis of various yttrium-containing materials, including advanced ceramics, catalysts, and specialty alloys. In the biomedical field, yttrium compounds are explored for applications ranging from radioisotopes in cancer therapy to components in novel drug delivery systems. Given its utility and increasing application, a thorough understanding of the health and safety considerations associated with its handling is paramount for professionals in research and development.

This guide provides a comprehensive overview of the toxicological profile, safe handling protocols, and emergency procedures for this compound, tailored for a technical audience. It summarizes key quantitative safety data, details the methodologies of relevant toxicological experiments, and presents critical biological pathways and safety workflows through structured diagrams.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary dangers stem from its properties as a strong oxidizer and its potential for biological toxicity upon exposure.

-

Oxidizing Properties : As a nitrate, it can intensify fire and may cause a fire or explosion when in contact with combustible materials.[1][2]

-

Irritation : It causes serious eye damage or irritation and can cause skin and respiratory irritation.[2][3][5][6]

-

Aquatic Toxicity : The substance is very toxic to aquatic life with long-lasting effects.[3][4][7]

Physicochemical and Toxicological Data

Quantitative data is essential for risk assessment. The following tables summarize the key physicochemical properties and toxicological endpoints for this compound.

Table 1: Physicochemical Properties of this compound Hexahydrate

| Property | Value | Reference(s) |

| Chemical Formula | Y(NO₃)₃ · 6H₂O | [4][7] |

| Molar Mass | 383.01 g/mol | [4] |

| Appearance | Reddish-white to white crystalline solid | [8] |

| Specific Gravity | 2.68 g/cm³ | [8] |

| Solubility | Soluble in water | [9] |

| Melting Point | 51.8 °C | [7] |

| pH | 3.5 (50 g/L solution at 20°C) | [7] |

Table 2: Acute Toxicity of this compound

| Endpoint | Route | Species | Value | Reference(s) |

| LD₅₀ | Oral | Rat | 1650 mg/kg (anhydrous) | [10] |

| LD₅₀ | Oral | Rat | 3890 mg/kg | [4][7] |

| LD₅₀ | Dermal | Rat | > 2000 mg/kg (anhydrous) | [6][10] |

| LC₅₀ | Inhalation | - | No data available | [5][6][11] |

Table 3: Occupational Exposure Limits for Yttrium & Yttrium Compounds (as Y)

| Organization | Limit Type | Value | Reference(s) |

| OSHA (PEL) | TWA (8-hr) | 1 mg/m³ | [12][13][14][15] |

| NIOSH (REL) | TWA (10-hr) | 1 mg/m³ | [12][13][15] |

| ACGIH (TLV) | TWA (8-hr) | 1 mg/m³ | [13][14][15] |

| NIOSH (IDLH) | - | 500 mg/m³ | [13][15] |

(PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health)

Health Effects and Toxicological Mechanisms

Acute and Chronic Health Effects

-

Inhalation : Inhalation of dust may cause irritation to the respiratory tract.[5][8] In animals, yttrium exposure has been linked to pulmonary irritation.[12]

-

Skin Contact : Causes skin irritation.[5][8] Prolonged contact may lead to more severe irritation or burns.[11]

-

Eye Contact : Causes serious eye irritation and potentially severe damage, including permanent corneal opacification.[4][5][8]

-

Ingestion : Harmful if swallowed. Ingestion can cause severe irritation of the digestive tract with symptoms including nausea, vomiting, abdominal cramps, and bloody diarrhea.[8] A primary toxic effect of ingested nitrates is the potential for in-vivo conversion to nitrites, which can lead to methemoglobinemia.[5] This condition impairs the oxygen-carrying capacity of the blood, causing cyanosis, weakness, dizziness, and collapse.[5][8]

-

Chronic Exposure : Repeated exposure to yttrium compounds may lead to lung damage (pneumoconiosis) and potential liver damage.[16]

Carcinogenicity

This compound is not classified as a carcinogen by IARC or NTP. However, the International Agency for Research on Cancer (IARC) has classified "ingested nitrate or nitrite (B80452) under conditions that result in endogenous nitrosation" as "Group 2A: Probably carcinogenic to humans".[17][18] This is not a classification of this compound itself, but rather a risk associated with the nitrate ion if it is converted to nitrite in the body and reacts with amines or amides to form carcinogenic N-nitroso compounds.[17][19]

Signaling Pathways of Toxicity